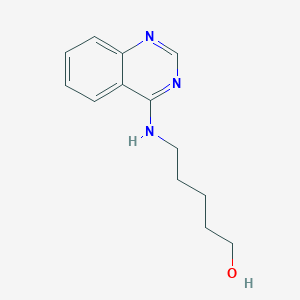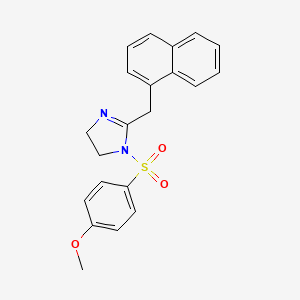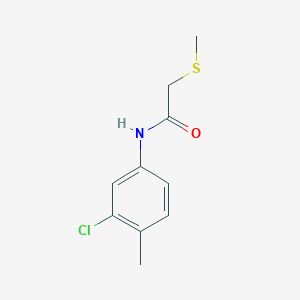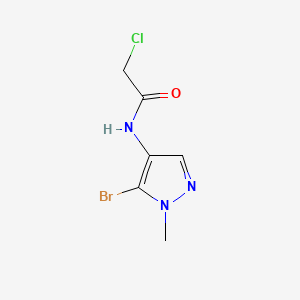
5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide, also known as PTC-209, is a small molecule inhibitor that has been found to have potential anti-cancer properties. The compound was first identified in a high-throughput screen for inhibitors of cancer stem cells, which are thought to be responsible for tumor initiation, progression, and recurrence.
Wirkmechanismus
The mechanism of action of 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide is not fully understood, but it is thought to involve the inhibition of BMI-1, a protein that plays a key role in the self-renewal and maintenance of cancer stem cells. BMI-1 is overexpressed in many types of cancer and is associated with poor prognosis and resistance to therapy. 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide has been shown to bind to the N-terminal domain of BMI-1 and disrupt its interaction with other proteins, leading to the inhibition of cancer stem cell growth and self-renewal.
Biochemical and Physiological Effects
5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide has been shown to have minimal toxicity in normal cells and tissues, suggesting that it may have a favorable safety profile for clinical use. However, 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide has been shown to induce apoptosis in cancer cells, which may lead to the release of pro-inflammatory cytokines and other factors that could contribute to adverse effects. Further studies are needed to fully understand the biochemical and physiological effects of 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide.
Vorteile Und Einschränkungen Für Laborexperimente
5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide has several advantages for lab experiments, including its high purity, high yield, and low toxicity. However, 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide is a relatively new compound, and its mechanism of action and potential off-target effects are not fully understood. In addition, 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide may have limited solubility in some solvents, which could affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide. One area of interest is the identification of biomarkers that could predict response to 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide therapy. Another area of interest is the development of combination therapies that could enhance the anti-tumor effects of 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide. Additionally, further studies are needed to fully understand the mechanism of action of 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide and to identify potential off-target effects. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide in humans.
Synthesemethoden
The synthesis of 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide involves the reaction of 5-phenylfuran-2-carboxylic acid with tetrahydrofuran-2-methanol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with N,N-dimethylformamide (DMF) and triethylamine (TEA) to form the final product. The synthesis of 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the growth and self-renewal of cancer stem cells in vitro and in vivo. In preclinical studies, 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide has demonstrated efficacy against a variety of cancer types, including breast, lung, colon, and pancreatic cancer. 5-phenyl-N-(tetrahydrofuran-2-ylmethyl)furan-2-carboxamide has also been shown to enhance the anti-tumor effects of chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)-5-phenylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-16(17-11-13-7-4-10-19-13)15-9-8-14(20-15)12-5-2-1-3-6-12/h1-3,5-6,8-9,13H,4,7,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSZTCBHKSXKKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3,4-Dihydroxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7456003.png)


![N-(4-{[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B7456037.png)

![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B7456045.png)


![4,4,5,5-Tetramethyl-2-[5-methyl-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B7456075.png)
![1-[(oxiran-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B7456082.png)
